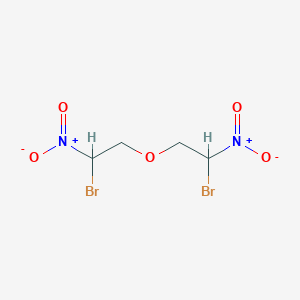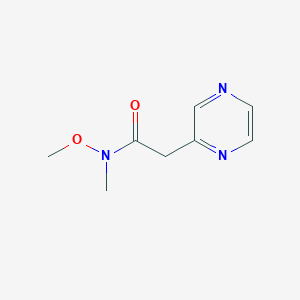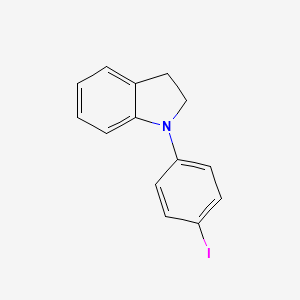
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine as a brominating agent and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted nitroethanes .
Applications De Recherche Scientifique
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of antimicrobial agents, preservatives, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane involves its interaction with molecular targets through its nitro and bromo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include nucleophilic attack on the bromine atoms and reduction of the nitro groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties and used as a preservative in various products.
2-Bromoacetophenone: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Uniqueness
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is unique due to its specific combination of bromo and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .
Propriétés
Numéro CAS |
834887-54-6 |
|---|---|
Formule moléculaire |
C4H6Br2N2O5 |
Poids moléculaire |
321.91 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H6Br2N2O5/c5-3(7(9)10)1-13-2-4(6)8(11)12/h3-4H,1-2H2 |
Clé InChI |
LMUAZNFRVVMWNC-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])Br)OCC([N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)

![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)


![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)


![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
